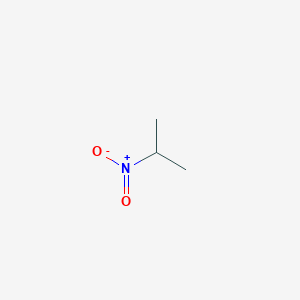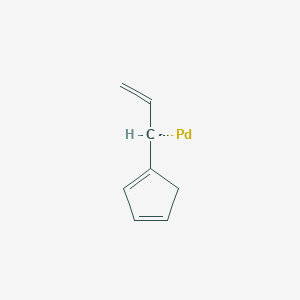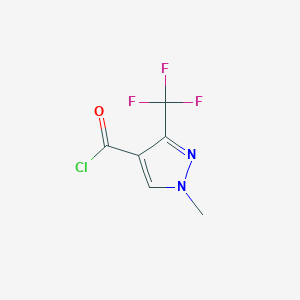![molecular formula C13H12 B154233 1H-Benz[f]indene, 2,3-dihydro- CAS No. 1624-26-6](/img/structure/B154233.png)
1H-Benz[f]indene, 2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology. In
科学研究应用
1H-Benz[f]indene, 2,3-dihydro- has various applications in scientific research. It has been used as a fluorescent probe to study DNA structure and function. It has also been used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
作用机制
The mechanism of action of 1H-Benz[f]indene, 2,3-dihydro- is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in their structure and function. It can also interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Biochemical and Physiological Effects
1H-Benz[f]indene, 2,3-dihydro- has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also modulate the activity of enzymes and proteins involved in various cellular processes, including DNA replication, transcription, and translation. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
实验室实验的优点和局限性
The advantages of using 1H-Benz[f]indene, 2,3-dihydro- in lab experiments include its unique structure, which makes it useful in various applications, and its ability to interact with biomolecules, leading to changes in their activity and function. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research involving 1H-Benz[f]indene, 2,3-dihydro-. These include studying its potential use in cancer therapy, developing new synthetic methods for its production, and exploring its interactions with biomolecules in more detail. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Conclusion
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon that has gained attention in recent years due to its potential use in scientific research. Its unique structure and ability to interact with biomolecules make it useful in various applications, including cancer therapy and organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 1H-Benz[f]indene, 2,3-dihydro- can be achieved through several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring system. The Friedel-Crafts reaction involves the reaction of an arene with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
属性
CAS 编号 |
1624-26-6 |
|---|---|
产品名称 |
1H-Benz[f]indene, 2,3-dihydro- |
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChI 键 |
VEWAWZXAARZEAN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
规范 SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
其他 CAS 编号 |
1624-26-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)





![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)


